N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyanocyclohexyl group and an ethynylphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.
Coupling with ethynylphenylamine: The cyanocyclohexyl intermediate is then coupled with 3-ethynylphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: It is explored for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)acetamide: Lacks the ethynylphenyl group, resulting in different reactivity and applications.
2-[(3-ethynylphenyl)amino]acetamide:
Uniqueness
N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide is unique due to the presence of both the cyanocyclohexyl and ethynylphenyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-ethynylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-14-7-6-8-15(11-14)19-12-16(21)20-17(13-18)9-4-3-5-10-17/h1,6-8,11,19H,3-5,9-10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLJRKCZGGTWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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